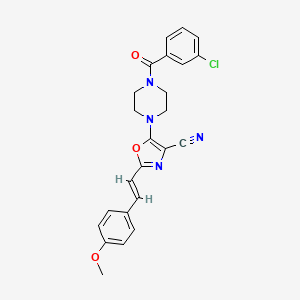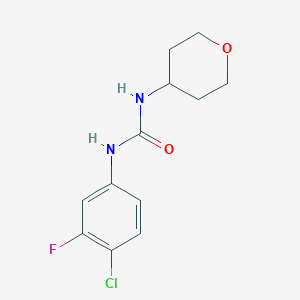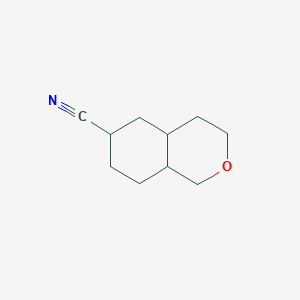
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile, also known as isochromene, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. Isochromene has a unique structure that makes it a promising scaffold for the development of new therapeutic agents.
作用機序
The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase and lipoxygenase. Isochromene has also been found to modulate the activity of ion channels and receptors in the central nervous system, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Isochromene has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Isochromene has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. Additionally, this compound has been found to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
実験室実験の利点と制限
One of the main advantages of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile is its structural diversity, which makes it a versatile scaffold for the development of new therapeutic agents. It is also relatively easy to synthesize, making it a cost-effective starting material for drug discovery. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are many potential future directions for research on 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the neuroprotective effects of this compound, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and medicinal chemistry.
合成法
Isochromene can be synthesized through several methods, including the Povarov reaction, the Diels-Alder reaction, and the ring-closing metathesis reaction. The Povarov reaction involves the condensation of an aldehyde, an amine, and an alkene in the presence of an acid catalyst to form the 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile ring system. The Diels-Alder reaction involves the cycloaddition of a diene and a dienophile to form the this compound ring system. The ring-closing metathesis reaction involves the use of a ruthenium catalyst to catalyze the formation of the this compound ring system from a diene and an alkyne.
科学的研究の応用
Isochromene has been the subject of extensive research due to its potential applications in drug discovery and medicinal chemistry. It has been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. Isochromene has also been shown to have neuroprotective and antioxidant properties.
特性
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isochromene-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h8-10H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJBEPMFTLFLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2CC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2755535.png)
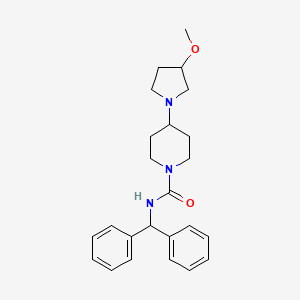
![(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2755537.png)
![N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2755541.png)
![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2755543.png)
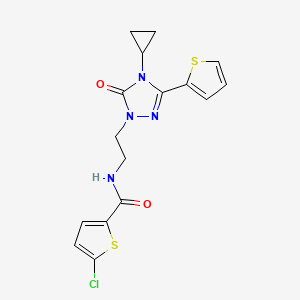
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2755546.png)

![2-(1H-indol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-2-oxoacetamide](/img/structure/B2755548.png)
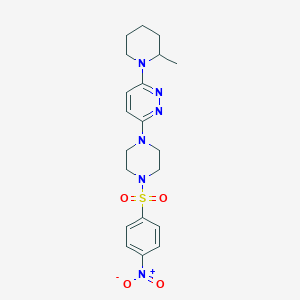
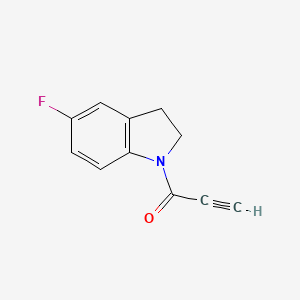
![5-Chloro-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755555.png)
